2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trimethoxyphenyl group attached to the indole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The compound 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound can potentially inhibit cell division and growth, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting the formation of the mitotic spindle necessary for cell division . The inhibition of Hsp90 can affect the folding and stability of many proteins, leading to the degradation of these proteins . The inhibition of TrxR can disrupt the cellular redox balance, leading to oxidative stress .
Result of Action
The compound’s action results in the inhibition of cell division and growth, particularly in cancer cells . This is due to the disruption of microtubule dynamics and protein folding, as well as the induction of oxidative stress . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins. It has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions can influence various biochemical reactions within the cell.
Cellular Effects
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde has shown notable anti-cancer effects by effectively inhibiting cellular processes such as tubulin polymerization and ERKs phosphorylation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it inhibits tubulin polymerization, a crucial process in cell division, thereby exhibiting anti-cancer effects .
Temporal Effects in Laboratory Settings
Compounds containing the TMP group have demonstrated significant efficacy against various diseases, indicating their potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models have not been explicitly reported in the literature. Similar compounds have shown high anticancer activity against various cell lines, suggesting potential dosage-dependent effects .
Metabolic Pathways
Tmp compounds have been associated with various metabolic processes, indicating potential interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and indole.
Condensation Reaction: The indole undergoes a condensation reaction with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as AlCl3, to form the desired product
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: These compounds have similar structural features and are also studied for their anticancer properties.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit diverse biological activities.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde is unique due to its specific combination of the indole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-9-8-12(17(22-2)18(15)23-3)16-13(10-20)11-6-4-5-7-14(11)19-16/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNGULOAABSOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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